molecular formula C10H7ClN4O3S B14516017 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 62688-70-4

5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one

Cat. No.: B14516017
CAS No.: 62688-70-4
M. Wt: 298.71 g/mol
InChI Key: IHNCTHMPRBJVLU-UHFFFAOYSA-N
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Description

5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with amino, nitro, sulfanyl, and chloro groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminophenyl sulfide to introduce the nitro group. This is followed by chlorination and subsequent cyclization with appropriate reagents to form the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
  • 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-bromopyridazin-3(2H)-one

Uniqueness

5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities, stability, and reactivity profiles, making it a valuable compound for targeted research and development.

Properties

CAS No.

62688-70-4

Molecular Formula

C10H7ClN4O3S

Molecular Weight

298.71 g/mol

IUPAC Name

4-(2-amino-4-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-2-1-5(15(17)18)3-6(7)12/h1-4H,12H2,(H,14,16)

InChI Key

IHNCTHMPRBJVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)SC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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